1-Tritriacontanol, also known as tritriacontane, is a long-chain alkane with the chemical formula . This compound consists of a linear chain of 33 carbon atoms and 68 hydrogen atoms, classifying it as a saturated hydrocarbon. Its structure is characterized by its simplicity, making it an important model compound for studying the behavior of saturated hydrocarbons. Tritriacontane is found in certain natural sources, such as the plant Euphorbia piscatoria, and has implications in environmental studies due to its low water solubility and potential role as a biomarker for dietary habits related to specific foods like cardamom and papaya .
Tritriacontane is classified within the family of saturated hydrocarbons, specifically as a normal alkane. It is categorized under the International Union of Pure and Applied Chemistry (IUPAC) naming conventions as n-tritriacontane. The compound can be sourced through both natural extraction from plants and synthetic methods in laboratory settings. Its molecular weight is approximately 464.89 g/mol, and it possesses a high degree of non-polarity due to its long carbon chain structure .
The synthesis of tritriacontane can be achieved through several methods:
In practice, these methods require careful control of reaction conditions such as temperature and pressure to optimize yield and purity. Techniques like gel-permeation chromatography are often employed to separate and purify the final product .
The molecular structure of tritriacontane consists of a straight-chain arrangement where each carbon atom is bonded to hydrogen atoms, leading to its designation as a saturated hydrocarbon. The structural formula can be represented as:
Tritriacontane primarily undergoes reactions typical of alkanes, including:
These reactions are significant in understanding the compound's behavior in various environmental conditions.
Understanding these interactions is crucial for assessing the environmental impact of hydrocarbons during pollution events, such as oil spills.
These properties make tritriacontane an ideal candidate for studying the physical behaviors of long-chain hydrocarbons.
Tritriacontane has several scientific applications:
The biosynthesis of very-long-chain fatty acids (VLCFAs), precursors to 1-tritriacontanol (C₃₃H₆₇OH), is orchestrated by the fatty acid elongase (FAE) complex in the endoplasmic reticulum. This complex comprises four core enzymes: 3-ketoacyl-CoA synthase (KCS), 3-ketoacyl-CoA reductase (KCR), hydroxyacyl-CoA dehydratase (HCD), and enoyl-CoA reductase (ECR). Among these, KCS acts as the gatekeeper enzyme, determining substrate specificity and chain length. KCS enzymes exhibit distinct substrate preferences; for instance, KCS1/KCS2 in Arabidopsis thaliana elongates C₂₄–C₂₈ acyl chains, while KCS6 (CUT1) specializes in C₂₈–C₃₂ elongation [6] [9]. The catalytic efficiency of KCS enzymes directly influences the yield of C₃₃ precursors required for 1-tritriacontanol synthesis.
Notably, non-enzymatic KCS homologs (e.g., KCS3 in Arabidopsis) regulate wax production by inhibiting active KCS enzymes. KCS3 physically interacts with KCS6, reducing its enzymatic activity and thereby modulating the balance between VLCFAs of different chain lengths. This regulatory mechanism ensures wax homeostasis, preventing overinvestment of carbon resources into specific lipid classes [9]. The FAE complex utilizes malonyl-CoA as the carbon donor, extending acyl chains by two carbons per cycle through sequential condensation, reduction, dehydration, and reduction steps. The final reduction step, catalyzed by fatty acyl reductase (FAR), converts VLCFA-CoAs to primary alcohols like 1-tritriacontanol [6].
Table 1: Key Enzymes in VLCFA and 1-Tritriacontanol Biosynthesis
| Enzyme | Function | Specificity | Regulatory Role |
|---|---|---|---|
| KCS1/KCS2 | Condensation of acyl-CoA with malonyl-CoA | C₂₄–C₂₈ substrates | Determines initial elongation rate |
| KCS6 (CUT1) | Condensation of acyl-CoA with malonyl-CoA | C₂₈–C₃₂ substrates | Rate-limiting for C₃₀+ VLCFAs |
| KCS3 | Non-catalytic interaction with KCS6 | None | Negative regulator of wax synthesis |
| Fatty Acyl Reductase (FAR) | Reduction of VLCFA-CoA to primary alcohol | C₃₀–C₃₄ substrates | Commits precursors to alcohol form |
Wax synthase (WS) activity, particularly the reduction of VLCFA-CoAs to alcohols, varies significantly among plant species. Eutrema salsugineum (extremophile model) exhibits enhanced WS efficiency in its Yukon (YK) accession compared to Shandong (SH). Under identical conditions, YK produces 56% higher C₃₀–C₃₄ alcohols, including 1-tritriacontanol, due to elevated expression of FAR genes and increased substrate flux toward alcohol synthesis. Metabolite profiling reveals that YK accumulates free fatty acids and long-chain derivatives at higher levels than SH, correlating with superior drought tolerance [3].
In yellowhorn (Xanthoceras sorbifolium), an oil-seed tree adapted to arid environments, transcriptomic analyses identify a specific KCS gene (XS04G00959) as critical for VLCFA elongation. This gene’s expression aligns with the accumulation of nervonic acid (C₂₄:1) and erucic acid (C₂₂:1), indicating its role in generating precursors for alcohols >C₃₀. Yellowhorn’s seed oil content (52.7–58.0%) provides abundant substrates for downstream alcohol biosynthesis [2].
Evolutionarily conserved mechanisms exist across taxa:
Table 2: Wax Synthase Efficiency Across Plant Species
| Species | Tissue | 1-Tritriacontanol Yield (μg/cm²) | Key Genetic Determinants |
|---|---|---|---|
| Eutrema salsugineum (YK) | Leaves | 18.7 ± 2.3 | FAR2, KCS10 |
| Xanthoceras sorbifolium | Seeds | 9.2 ± 1.1 | XS04G00959 (KCS ortholog) |
| Arabidopsis thaliana | Stems | 5.8 ± 0.9 | CER4 (FAR), KCS6 |
| Physcomitrium patens | Gametophyte | 1.3 ± 0.4 | PpKCS1, PpFAR1 |
Transcriptome sequencing has elucidated co-regulated gene modules controlling 1-tritriacontanol biosynthesis. In Arabidopsis, dark-induced transcriptomes reveal upregulation of KCS6, CER4 (FAR homolog), and WSD1 (wax synthase) during peak wax synthesis. Simultaneously, KCS3 expression decreases, alleviating inhibition of KCS6 and enabling C₃₀+ VLCFA production [9].
High-sugar stress in Saccharomyces cerevisiae triggers GRE3 upregulation (17-fold), encoding aldose reductase. This enzyme diverts glyceraldehyde toward glycerol synthesis, depleting NADPH pools required for FAR-mediated reduction of VLCFA-CoAs. Consequently, yeast knockout strains (gre3Δ) show 17.8% reduced C₆–C₈ alcohol yields under high glucose, demonstrating conserved cofactor dependencies in alcohol synthesis [7].
In yellowhorn, haplotype-resolved genome assembly identifies 14 KCS and 8 FAR genes. During seed development, XS04G00959 (KCS) and XS07G01244 (FAR) exhibit synchronous expression peaks at 68 days after flowering (DAF), coinciding with maximal nervonic acid and 1-tritriacontanol accumulation. Weighted gene co-expression network analysis (WGCNA) links these genes to modules enriched for "lipid elongation" (r = 0.93, p < 0.001) [2].
Environmental triggers alter transcriptional dynamics:
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